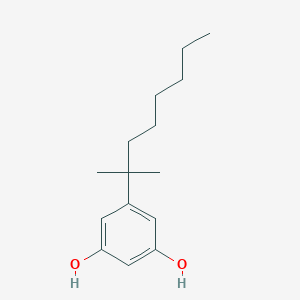

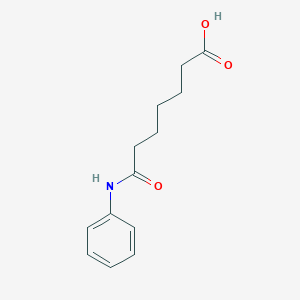

7-Oxo-7-(phenylamino)heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

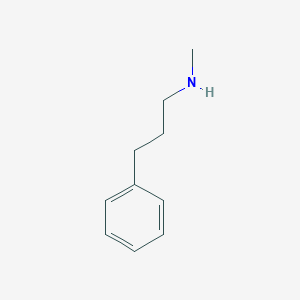

7-Oxo-7-(phenylamino)heptanoic acid, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. This compound was first synthesized in Russia in 1983, and since then, it has been widely studied for its potential cognitive-enhancing effects. Phenylpiracetam has been shown to improve memory, focus, and mental clarity, making it a popular choice among students, athletes, and professionals.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of 7-oxo-7-(phenylamino)heptanoic acid has been determined, revealing hydrogen-bond networks similar to those found in related compounds. This research aids in understanding molecular interactions and structural properties of related compounds (Feeder & Jones, 1994).

Synthesis of β-Lactam Ring Structures

The compound has been used in the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which is a basic skeleton of penicillins. This synthesis demonstrates its potential in creating frameworks for antibiotic drugs (Chiba et al., 1985).

Biological Activity Studies

This compound and its derivatives have been studied for their potential biological activities. For instance, tetraphenylantimony derivatives of exo-7-oxa-bicyclo[2,2,1]heptane(ene)-3-arylamide-2-acid, a related compound, have shown antitumor activities in vitro (Li et al., 2001).

Role in Chemical Synthesis

The compound has been utilized in various chemical syntheses, such as in the preparation of ω-Oxo amino acids and trans-5-substituted proline derivatives. These syntheses contribute to the development of new compounds and materials for different applications (Salih et al., 2016).

Pharmaceutical Development

Its derivatives have been designed and synthesized as inhibitors for cysteine proteases, demonstrating potential applications in pharmaceutical development (Zhou et al., 2002).

Propiedades

IUPAC Name |

7-anilino-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160777-08-2 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure determination of 7-oxo-7-(phenylamino)heptanoic acid?

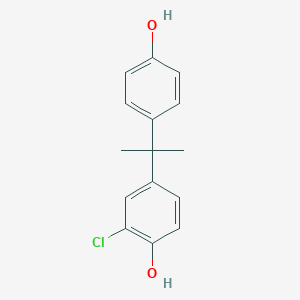

A1: Determining the crystal structure of this compound provides valuable insights into its three-dimensional structure and arrangement of molecules. The research indicates that the hydrogen-bond networks observed in this compound share similarities with those found in 6-oxo-6-(phenylamino)hexanoic acid. [] This structural information can be crucial for understanding its physicochemical properties, potential interactions with other molecules, and could serve as a basis for further research into its potential applications.

Q2: Are there other related compounds with similar structural features?

A2: Yes, the abstract mentions 6-(4-chlorophenylamino)6-oxohexanoic acid and 6-oxo-6-(phenylamino)hexanoic acid as compounds with similar hydrogen-bond networks. [] This suggests that these compounds may share some structural similarities and potentially exhibit related properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.